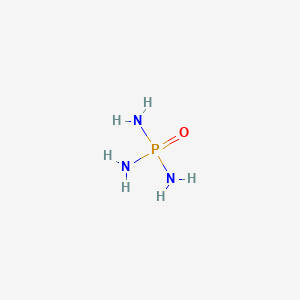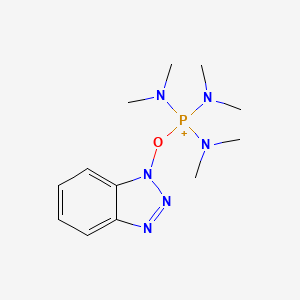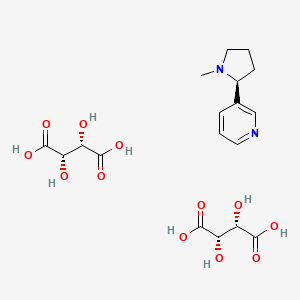
Nicotine, tartrate (1:2), (-)-l-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotine tartrate appears as a reddish white crystalline solid. Combustible. Toxic by inhalation (dust, etc.) and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion.
Applications De Recherche Scientifique
1. Reproductive System Impact
Nicotine tartrate has been studied for its effects on the female reproductive system. Research using albino rats showed that nicotine tartrate injections can alter the estrous cycle and induce histological changes in the reproductive organs, such as atretic follicles. However, these effects could be reversed with certain treatments (Bhuvaneswari & Elango, 2015).
2. Impact on Nervous System and Behavior
Studies have investigated the effects of nicotine tartrate on the nervous system and behavior. For instance, nicotine tartrate's influence on the ventral tegmental area in the brain has been explored, highlighting its role in reward mechanisms and the activation of dopamine receptors (Ivanová & Greenshaw, 1997).
3. Respiratory System Research
Nicotine tartrate has been used to examine its effects on the respiratory system. Research shows that long-term exposure to nicotine tartrate can dampen airway hyperreactivity induced by certain agents, suggesting its impact on airway responses and potential interaction with bacterial infections in the respiratory system (Xu & Cardell, 2017).
4. Neuroscience and Cognitive Function
Nicotine tartrate's effects on cognitive function and neurobiology have been explored in various studies. It has been shown to have differential impacts on various hippocampal cell types, indicating its complex interactions within the brain and potential implications for neurological conditions (Reece & Schwartzkroin, 1991).
5. Application in Drug Development and Toxicity Studies
The development of nicotine derivatives, like nicotine tartrate, for potential use in various products, including tobacco, has been researched. Studies have focused on understanding its structural properties, toxicity, and applications in product formulation (Ji et al., 2018).
Propriétés
Numéro CAS |
1421-32-5 |
|---|---|
Nom du produit |
Nicotine, tartrate (1:2), (-)-l- |
Formule moléculaire |
C10H14N2. 2C4H6O6 C18H26N2O12 |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t10-;2*1-,2-/m000/s1 |
Clé InChI |
RFEJUZJILGIRHQ-CFKFXVHZSA-N |
SMILES isomérique |
CN1CCC[C@H]1C2=CN=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Color/Form |
White plates |
melting_point |
89 °C 90 °C |
Autres numéros CAS |
65-31-6 |
Description physique |
WHITE FLAKES. |
Pictogrammes |
Acute Toxic; Environmental Hazard |
Solubilité |
All salts are soluble in water, alcohol, and ether /Nicotine salts/ Solubility in water: very good |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



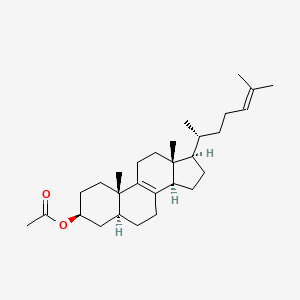
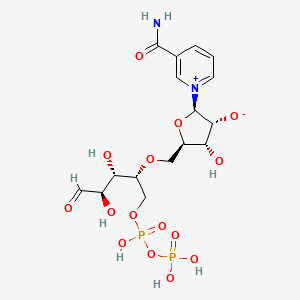
![4-[2-[[2-(3-Aminopropanoylamino)-1-(3,4,5-trihydroxyphenyl)ethyl]amino]phenyl]-2-iminobutanoic acid](/img/structure/B1221493.png)
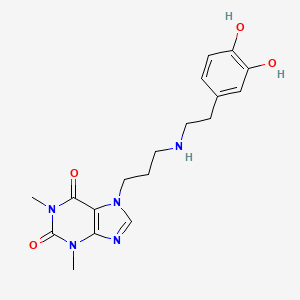
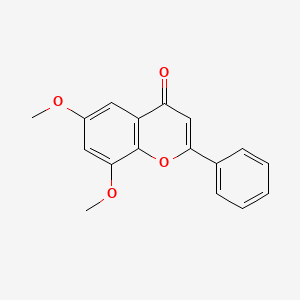
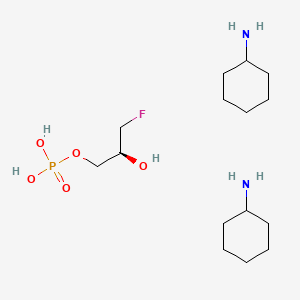
![N-methyl-3-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine](/img/structure/B1221502.png)

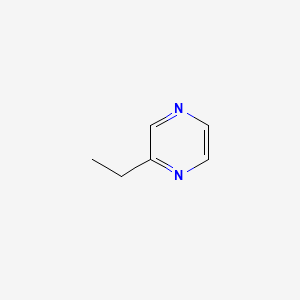
![3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxycarda-5,20(22)-dienolide](/img/structure/B1221507.png)
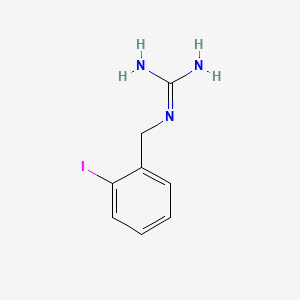
![Methyl 8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylatato(2-)](/img/structure/B1221512.png)
